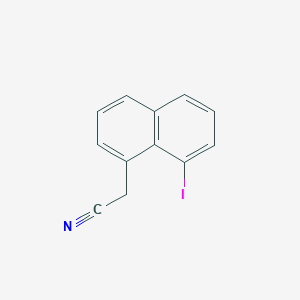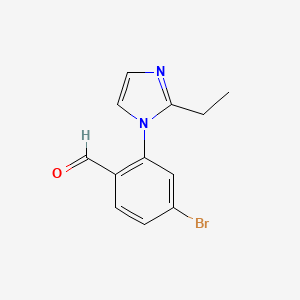
4-Bromo-2-(2-ethyl-1h-imidazol-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(2-ethyl-1H-imidazol-1-yl)benzaldehyde is a chemical compound that belongs to the class of substituted imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a bromine atom and an aldehyde group in this compound makes it a versatile intermediate for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-ethyl-1H-imidazol-1-yl)benzaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Aldehyde Formation: The aldehyde group can be introduced through the oxidation of a corresponding alcohol or through formylation reactions using reagents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(2-ethyl-1H-imidazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation: Primary amines or hydrazines under acidic or basic conditions.
Major Products
Substitution Products: Various substituted imidazoles depending on the nucleophile used.
Oxidation Products: 4-Bromo-2-(2-ethyl-1H-imidazol-1-yl)benzoic acid.
Reduction Products: 4-Bromo-2-(2-ethyl-1H-imidazol-1-yl)benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(2-ethyl-1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting enzymes and receptors in the central nervous system.
Agrochemicals: Used in the development of fungicides and herbicides due to its ability to inhibit specific enzymes in plants and fungi.
Materials Science: Utilized in the synthesis of organic semiconductors and dyes for solar cells.
Biological Research: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(2-ethyl-1H-imidazol-1-yl)benzaldehyde involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Pathways Involved: The compound may affect pathways related to oxidative stress, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1H-imidazole: A simpler imidazole derivative with similar bromination but lacking the aldehyde group.
4-(1H-Imidazol-1-yl)benzaldehyde: Similar structure but without the bromine atom.
2-Ethyl-1H-imidazole: Lacks the bromine and aldehyde groups, serving as a basic imidazole structure.
Uniqueness
4-Bromo-2-(2-ethyl-1H-imidazol-1-yl)benzaldehyde is unique due to the combination of its bromine atom, aldehyde group, and ethyl-substituted imidazole ring. This combination allows for diverse chemical reactivity and a wide range of applications in various fields .
Eigenschaften
Molekularformel |
C12H11BrN2O |
|---|---|
Molekulargewicht |
279.13 g/mol |
IUPAC-Name |
4-bromo-2-(2-ethylimidazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H11BrN2O/c1-2-12-14-5-6-15(12)11-7-10(13)4-3-9(11)8-16/h3-8H,2H2,1H3 |
InChI-Schlüssel |
LMAYLXZFVRXQBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=CN1C2=C(C=CC(=C2)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



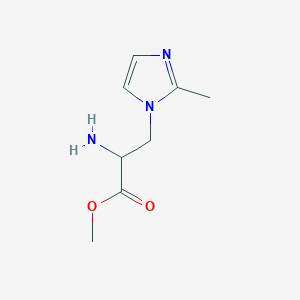
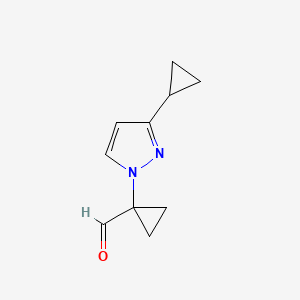
![3-bromo-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole](/img/structure/B13628151.png)

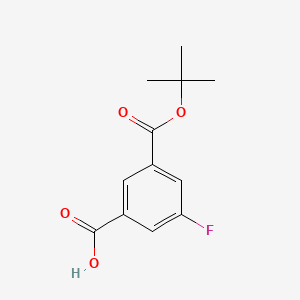

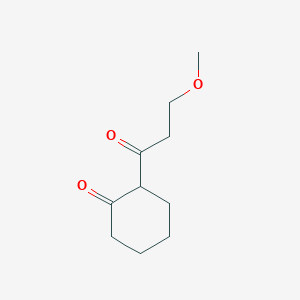

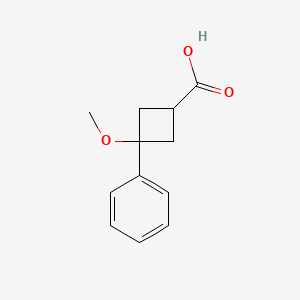
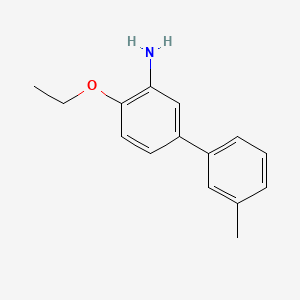
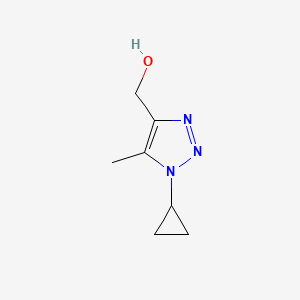
![Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13628213.png)
